3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride 3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1181458-18-3
VCID: VC2653247
InChI: InChI=1S/C8H10N2O2.ClH/c11-8(12)4-6-10-7-3-1-2-5-9-7;/h1-3,5H,4,6H2,(H,9,10)(H,11,12);1H
SMILES: C1=CC=NC(=C1)NCCC(=O)O.Cl
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64 g/mol

3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride

CAS No.: 1181458-18-3

Cat. No.: VC2653247

Molecular Formula: C8H11ClN2O2

Molecular Weight: 202.64 g/mol

* For research use only. Not for human or veterinary use.

3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride - 1181458-18-3

Specification

CAS No. 1181458-18-3
Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
IUPAC Name 3-(pyridin-2-ylamino)propanoic acid;hydrochloride
Standard InChI InChI=1S/C8H10N2O2.ClH/c11-8(12)4-6-10-7-3-1-2-5-9-7;/h1-3,5H,4,6H2,(H,9,10)(H,11,12);1H
Standard InChI Key BAMWCDMOHPRMKW-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)NCCC(=O)O.Cl
Canonical SMILES C1=CC=NC(=C1)NCCC(=O)O.Cl

Introduction

Synthesis and Production Methods

Industrial Synthesis Protocol

The synthesis of 3-[(pyridin-2-yl)amino]propanoic acid hydrochloride typically employs cost-effective reagents and mild conditions. A patented method involves:

  • Reaction of 2-aminopyridine with ethyl acrylate under catalytic acetic acid (glacial acetic acid) at 80°C .

  • Acid-base workup: Hydrochloric acid addition to protonate the amino group, followed by ethyl acetate extraction .

  • Purification: Sodium bicarbonate neutralization, organic phase drying, and crystallization via DMF/water mixtures .

StepConditionsPurpose
Reactant mixing2-Aminopyridine + ethyl acrylate + HAcInitiates Michael addition
Heating80°C for 12 hoursFacilitates nucleophilic attack
AcidificationHCl additionProtonates free amine to HCl salt
ExtractionEthyl acetateSeparates product from byproducts
CrystallizationDMF/water mixturePrecipitates pure hydrochloride salt

This method avoids column chromatography, optimizing scalability for industrial production .

Physicochemical Properties

Fundamental Data

PropertyValue
Molecular formulaC₈H₁₁ClN₂O₂
Molecular weight202.64 g/mol
IUPAC name3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride
InChIInChI=1S/C8H10N2O2.ClH/c9-6(5-8(11)12)7-3-1-2-4-10-7;/h1-4,6H,5,9H2,(H,11,12);1H
Canonical SMILESC1=CC=NC(=C1)C(CC(=O)O)N.Cl

Solubility and Stability

The hydrochloride salt exhibits enhanced solubility in polar solvents (e.g., water, methanol) due to ionic interactions. Stability is maintained under ambient conditions, but prolonged exposure to high temperatures (>200°C) induces decarboxylation and pyridine ring fragmentation .

Applications in Research and Industry

Biochemical and Pharmaceutical Research

ApplicationDetails
Peptide synthesisServes as a non-natural amino acid building block for modified peptides
Neurotransmitter studiesProbes interactions with GABA receptors or ion channels
Enzyme inhibitionInvestigated as a potential inhibitor of metalloenzymes

The pyridin-2-yl group’s electron-deficient nature enables coordination with metal ions, a property explored in catalytic systems.

Synthetic Intermediates

The compound’s reactive sites (carboxylic acid, amino group) allow diversification:

  • Esterification: Forms activated esters for peptide coupling.

  • Reductive alkylation: Introduces lipophilic side chains to modulate bioavailability.

  • Cross-coupling reactions: Participates in Suzuki-Miyaura or Buchwald-Hartwig aminations to extend the pyridine ring.

Comparative Analysis with Related Compounds

Structural and Functional Differences

CompoundKey FeaturesApplications
3-[(Pyridin-2-yl)amino]propanoic acid (free base)Neutral form; lower solubility than HCl saltOrganic synthesis intermediates
Ethyl 3-(pyridin-2-ylamino)propionateEster derivative; inert to aminolysisProdrug development
2-[(Pyridin-4-yl)amino]propanoic acidPara-pyridinyl isomer; altered bioactivityAntimicrobial agent research

Synthetic Efficiency

Parameter3-[(Pyridin-2-yl)amino]propanoic acid HClEthyl Ester Analog
Reaction time12 hours24–48 hours
Purification steps3 (acidification, extraction, crystallization)4 (including ester hydrolysis)
Yield~70%~60%

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